molecular formula C5H9ClO2 B094785 sec-Butyl chloroformate CAS No. 17462-58-7

sec-Butyl chloroformate

Cat. No. B094785
CAS RN: 17462-58-7
M. Wt: 136.58 g/mol
InChI Key: YSMHTFWPDRJCMN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sec-butyl-containing compounds is a topic of interest in several studies. For instance, sec-butanol has been synthesized from sec-butyl acetate using basic ionic liquid catalysts under mild conditions, achieving a high conversion rate . Another study reports the synthesis of sec-butyl alcohol from normal butylenes on a molecular sieve, with a high selectivity and conversion per pass . Additionally, sec-butyl acetate has been synthesized from mixed C4 olefins, with the reaction process simulated to optimize conditions .

Molecular Structure Analysis

While the molecular structure of sec-butyl chloroformate is not directly analyzed, the structure of sec-butyl derivatives has been studied in the context of derivatization of hydroxyfuranones. These derivatives yield ions that are less abundant than those obtained for the corresponding isopropyl derivatives but are still detectable, especially in dirty matrices .

Chemical Reactions Analysis

Several papers discuss the chemical reactions involving sec-butyl groups. The transesterification of sec-butyl acetate and methanol has been studied, with reaction kinetics analyzed and a kinetic model established . The synthesis of di-sec-butyl disulfide from 2-chlorobutane and sodium disulfide has been investigated, revealing a first-order reaction with a specific activation energy . Additionally, sec-butyl acetate has been synthesized catalytically, with p-toluene sulfonic acid as the catalyst, achieving a high esterification rate .

Physical and Chemical Properties Analysis

The physical and chemical properties of sec-butyl-containing compounds are indirectly mentioned in the context of their applications. For example, sec-butanol has been used for the derivatization of chlorinated hydroxyfuranones, indicating its utility in analytical chemistry . Sec-butanol has also been used as an extraction solvent for pigments and acyl lipids, with several advantages over conventional solvents, such as the ability to extract directly from polyacrylamide gel slices and the stability of pigments in sec-butanol .

Scientific Research Applications

  • Synthesis of Dextran Alkyl Carbonates

    • Field : Organic Chemistry
    • Application : Sec-Butyl chloroformate is used in the synthesis of dextran alkyl carbonates .
    • Method : The specific experimental procedures and technical details are not provided in the source .
    • Results : The outcomes or quantitative data are not specified in the source .
  • Synthesis of S-tert-Alkyl-N,N-Alkoxycarbonylmethyl-dithiocarbamate

    • Field : Polymer Chemistry
    • Application : Sec-Butyl chloroformate is used in the synthesis of S-tert-alkyl-N,N-alkoxycarbonylmethyl-dithiocarbamate, a radical polymerization with reversible addition-fragmentation chain transfer agent .
    • Method : The specific experimental procedures and technical details are not provided in the source .
    • Results : The outcomes or quantitative data are not specified in the source .
  • Chemical Building Block

    • Field : Pharmaceutical, Agrochemical, and Personal Care Applications
    • Application : Sec-Butyl chloroformate is used as a chemical building block in the synthesis of specialty chemicals for pharmaceutical, agrochemical, and personal care applications .
    • Method : The specific experimental procedures and technical details are not provided in the source .
    • Results : The outcomes or quantitative data are not specified in the source .
  • Formation of Peroxy Dicarbonates

    • Field : Plastics and Polymer Chemistry
    • Application : Sec-Butyl chloroformate is used as a raw material in the formation of peroxy dicarbonates, which are used as polymer initiators for plastics .
    • Method : The specific experimental procedures and technical details are not provided in the source .
    • Results : The outcomes or quantitative data are not specified in the source .
  • Derivatization Reagent

    • Field : Analytical Chemistry
    • Application : Sec-Butyl chloroformate is used as a derivatization reagent in the determination of linsidomine in plasma using high-performance liquid chromatographic separation with tandem mass spectrometric detection .
    • Method : The specific experimental procedures and technical details are not provided in the source .
    • Results : The outcomes or quantitative data are not specified in the source .
  • Separation on Newcrom R1 HPLC Column

    • Field : Chromatography
    • Application : Sec-Butyl chloroformate is used in the separation process on Newcrom R1 HPLC column .
    • Method : The specific experimental procedures and technical details are not provided in the source .
    • Results : The outcomes or quantitative data are not specified in the source .
  • Chemical Building Block

    • Field : Specialty Chemicals
    • Application : Sec-Butyl chloroformate is used as a chemical building block in the synthesis of specialty chemicals .
    • Method : The specific experimental procedures and technical details are not provided in the source .
    • Results : The outcomes or quantitative data are not specified in the source .
  • Formation of Peroxy Dicarbonates

    • Field : Plastics
    • Application : Sec-Butyl chloroformate is used as a raw material in the formation of peroxy dicarbonates, which are used as polymer initiators for plastics .
    • Method : The specific experimental procedures and technical details are not provided in the source .
    • Results : The outcomes or quantitative data are not specified in the source .

Safety And Hazards

Sec-Butyl chloroformate is highly flammable and water-reactive . It can cause severe injury, burns, or death upon inhalation, ingestion, or contact with skin, eyes . It reacts exothermically with moisture in air to generate fumes of hydrochloric acid . It decomposes slowly in water .

Future Directions

Sec-Butyl chloroformate is a versatile intermediate with a variety of applications . Its main application is in the pharmaceutical industry . It is also used as a raw material in the formation of peroxy dicarbonates, which are used as polymer initiators for plastics .

properties

IUPAC Name

butan-2-yl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO2/c1-3-4(2)8-5(6)7/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMHTFWPDRJCMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2
Record name SEC-BUTYL CHLOROFORMATE
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DSSTOX Substance ID

DTXSID4051794
Record name sec-Butyl chloroformate
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Molecular Weight

136.58 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Sec-butyl chloroformate appears as a colorless liquid. Insoluble in water and more dense than water. Contact may severely irritate skin, eyes, and mucous membranes. Very toxic by ingestion, inhalation and skin absorption. Used to make other chemicals., Colorless liquid; [CAMEO]
Record name SEC-BUTYL CHLOROFORMATE
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Record name sec-Butyl chloroformate
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Product Name

sec-Butyl chloroformate

CAS RN

17462-58-7
Record name SEC-BUTYL CHLOROFORMATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16003
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-Methylpropyl carbonochloridate
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Record name sec-Butyl chloroformate
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Record name sec-Butyl chloroformate
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Record name Carbonochloridic acid, 1-methylpropyl ester
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Record name sec-Butyl chloroformate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
70
Citations
BCP Wu, WC Replogle - 2007 - osti.gov
… ethyl chlorothioformate methyl isocyanate tetramethyl lead n-butyl chloroformate ethyl phosphonothioicdichloride methyl mercaptan titanium tetrachloride sec-butyl chloroformate ethyl …
Number of citations: 0 www.osti.gov
A Armstrong - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
[ 17462‐58‐7 ] C 5 H 9 ClO 2 (MW 136.58) InChI = 1S/C5H9ClO2/c1‐3‐4(2)8‐5(6)7/h4H,3H2,1‐2H3 InChIKey = YSMHTFWPDRJCMN‐UHFFFAOYSA‐N (reagent for preparation of …
Number of citations: 0 onlinelibrary.wiley.com
TL Ho, M Fieser, L Fieser - Fieser and Fieser's Reagents for …, 2006 - Wiley Online Library
sec‐Butyl chloroformate - Ho - Major Reference Works - Wiley Online Library …
Number of citations: 2 onlinelibrary.wiley.com
JJ Alcázar, E Marquez, JR Mora… - Molecular …, 2016 - Taylor & Francis
… In this work, two processes were studied in order to rationalise the product formation from ECF, ICF, and sec-butyl chloroformate (SCF) elimination. The proposed reaction pathways are …
Number of citations: 2 www.tandfonline.com
Committee on Acute Exposure Guideline … - … Guideline Levels for …, 2016 - ncbi.nlm.nih.gov
… for n-propyl chloroformate were determined on the basis of structural similarity to isopropyl chloroformate, and the AEGL values for isobutyl chloroformate and sec-butyl chloroformate …
Number of citations: 0 www.ncbi.nlm.nih.gov
E Kasafírek, K Jošt, J Rudinger… - … of Czechoslovak Chemical …, 1965 - cccc.uochb.cas.cz
Analogues of oxytocin with the peptide chain of the parent hormone extended at the amino end by proline, phenylalanine, D-leucine, leucyl-leucine, and glycyl-glycine (lVa-IVe) have …
Number of citations: 12 cccc.uochb.cas.cz
RA Potyrailo, N Nagraj, C Surman, H Boudries… - TrAC Trends in …, 2012 - Elsevier
New sensor technologies for homeland security applications must meet the key requirements of sensitivity to detect agents below risk levels, selectivity to provide minimal false-alarm …
Number of citations: 94 www.sciencedirect.com
JP HENDERSHOTT - American Industrial Hygiene Association …, 1986 - Taylor & Francis
A method was developed for the simultaneous determination of a number of reactive chloroformates and phosgene in air at low concentration levels. The procedure utilized the …
Number of citations: 18 www.tandfonline.com
K Poduška, J Rudinger - Collection of Czechoslovak Chemical …, 1957 - cccc.uochb.cas.cz
… y-Tosylaminobutyric acid6 was converted by the action of thionyl chloride, or sec-butyl chloroformate in presence of a tertiary base (under the standard conditions of the "mixed …
Number of citations: 12 cccc.uochb.cas.cz
DC LIOTTA - 1974 - search.proquest.com
… Furthermore, optically active sec-butyl chloroformate yielded sec-butyl chloride with complete re tention of configuration and neopentyl chloroformate yielded neopentyl chloride and …
Number of citations: 0 search.proquest.com

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